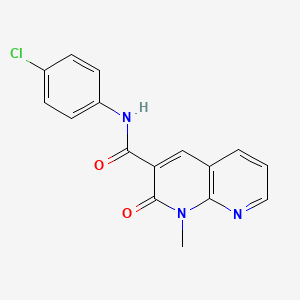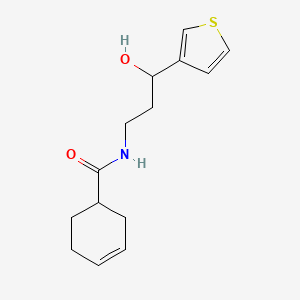
N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclohex-3-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclohex-3-enecarboxamide” is a complex organic molecule that contains a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains a cyclohexene ring, which is a six-membered ring with one double bond, and an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The thiophene ring and the cyclohexene ring would contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The thiophene ring is known to participate in various reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the thiophene ring, the cyclohexene ring, and the amide group, as well as the overall size and shape of the molecule .Wissenschaftliche Forschungsanwendungen
Receptor Activation and Selectivity
N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclohex-3-enecarboxamide is structurally similar to compounds explored for their potential to activate hydroxyl-carboxylic acid (HCA) receptors. Studies have synthesized derivatives with structural elements like E-double bonds and cyclopropane rings, aiming to modulate the potency and selectivity of HCA2 receptor activation. This involves evaluating the derivatives' ability to stimulate 3'-5'-cyclic adenosine monophosphate (cAMP) production, essential for mediating physiological responses (Bobiļeva et al., 2014).
Synthesis of Heterocyclic Compounds
The chemical framework of this compound shares similarities with compounds used to synthesize functionalized enaminones and their derivatives. These reactions involve cyclohex-2-en-1-ones and aim to create structures like tetrahydroindazol-4(5H)one and thione derivatives, which have potential applications in medicinal chemistry due to their unique chemical properties (Ashry et al., 2019).
Ultrasound-Assisted Synthesis
Ultrasound irradiation has been applied to synthesize derivatives similar to this compound. This technique offers advantages such as high yields, reduced reaction times, and milder conditions. Specifically, it facilitates the one-pot synthesis of thioether compounds from aromatic aldehydes, substituted thiophenol, and dimethyl cyclohexanedione, demonstrating the method's efficiency and environmental friendliness (Song et al., 2015).
Antiviral and Antimycobacterial Activities
This compound-related structures have been evaluated for their antiviral and antimycobacterial activities. Compounds with structural modifications at the N-portion, such as N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, showed promise as histone deacetylase inhibitors with potential implications in cancer therapy due to their ability to induce cell-cycle arrest and apoptosis (Jiao et al., 2009).
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-13(12-7-9-18-10-12)6-8-15-14(17)11-4-2-1-3-5-11/h1-2,7,9-11,13,16H,3-6,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOESVCJJUDOJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

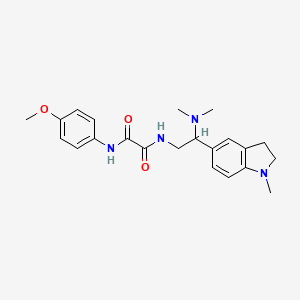
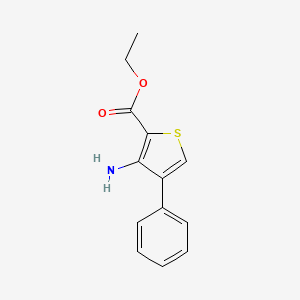
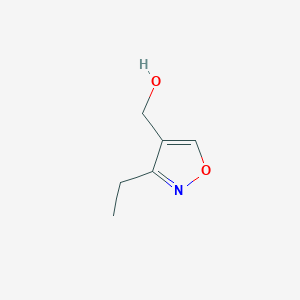
![N-(3-fluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2772951.png)
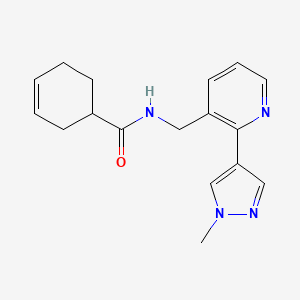
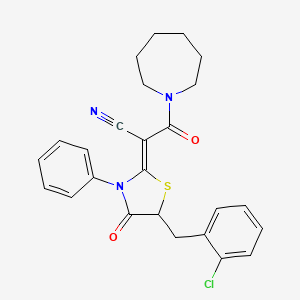
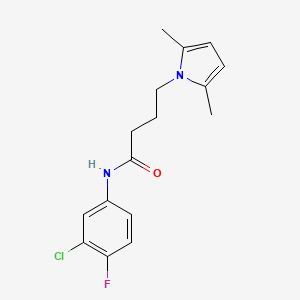
![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide](/img/structure/B2772957.png)


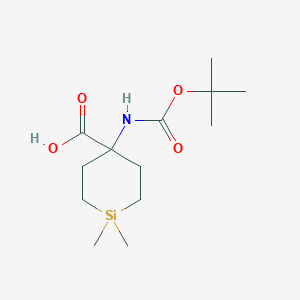
![Ethyl 6-acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2772964.png)

